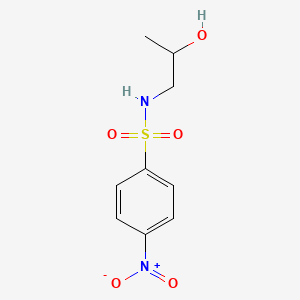
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide, also known as DQDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to bind to DNA and induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its biochemical and physiological effects, including its pharmacokinetics and pharmacodynamics.
实验室实验的优点和局限性
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, its limited solubility in water and organic solvents can pose challenges for its use in certain experiments.
未来方向
There are several future directions for the study of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide, including the development of new synthetic methods for 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide derivatives with improved properties, the investigation of its potential applications in other fields such as catalysis and optoelectronics, and the exploration of its mechanism of action in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide for its use as a therapeutic agent.
合成方法
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide can be synthesized through a reaction between 2,3-diaminotoluene and 2,3-dichloroquinoxaline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide. This synthesis method has been established as a reliable and efficient way to produce 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide in large quantities.
科学研究应用
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been used as a building block for the synthesis of novel organic materials with unique properties, such as high thermal stability and electrical conductivity. In analytical chemistry, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
属性
IUPAC Name |
4-[[3-(4-carbamoylanilino)quinoxalin-2-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2/c23-19(29)13-5-9-15(10-6-13)25-21-22(28-18-4-2-1-3-17(18)27-21)26-16-11-7-14(8-12-16)20(24)30/h1-12H,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQYHLQBOBMYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)C(=O)N)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(4-Carbamoylanilino)quinoxalin-2-yl]amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)


![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)



![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
